Z3-Dodecenyl E2-butenoate

説明

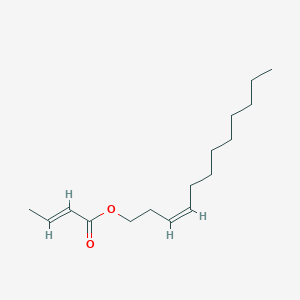

Structure

3D Structure

特性

分子式 |

C16H28O2 |

|---|---|

分子量 |

252.39 g/mol |

IUPAC名 |

[(Z)-dodec-3-enyl] (E)-but-2-enoate |

InChI |

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11-,14-4+ |

InChIキー |

VPVYOJQBLAZGEP-DVRGKXNHSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCOC(=O)/C=C/C |

正規SMILES |

CCCCCCCCC=CCCOC(=O)C=CC |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to Z3-Dodecenyl E2-butenoate: Synthesis, Biological Activity, and Mechanism of Action

An In-depth Literature Review for Researchers, Scientists, and Drug Development Professionals

Z3-Dodecenyl E2-butenoate, a vital semiochemical, is the primary component of the female sex pheromone of the sweet potato weevil, Cylas formicarius.[1][2][3][4][5] This insect is a significant pest of sweet potato crops worldwide, causing substantial economic losses. The strategic use of this compound in pest management programs, primarily for monitoring and mass trapping of male weevils, has demonstrated considerable efficacy in reducing crop damage.[1][6][7] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its synthesis, biological activity, and the current understanding of its mechanism of action at the molecular level.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C16H28O2 | [2][8] |

| Molecular Weight | 252.39 g/mol | [2][8] |

| CAS Number | 104086-73-9 | [2][8] |

| Formal Name | (3Z)-dodecen-1-yl (2E)-but-2-enoate | [4][5] |

| Synonyms | (Z)-3-Dodecenyl (E)-2-butenoate, Z-3-Dodecenyl-E-Crotonate | [8] |

| Purity | ≥98% | [4][5] |

| Formulation | A solution in ethanol | [4][5] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL | [4][5] |

| Storage | -20°C | [4][5] |

| Stability | ≥ 2 years | [5] |

Synthesis of this compound

Several synthetic routes for this compound have been developed. One notable method reports a four-step synthesis with an overall yield of 60%, starting from 3-butyn-1-ol and 1-bromooctane.[9] A key feature of many successful syntheses is the utilization of a cis-selective Wittig reaction to establish the required geometry of the double bond.[10]

Detailed Experimental Protocol: Synthesis via Cis-Selective Wittig Reaction

The following protocol is a detailed methodology for the synthesis of (3Z)-Dodecenyl-(E)-2-butenoate, adapted from the literature.[1][11]

Step 1: Preparation of 1,3-Dioxolan-2-yl-methyltriphenylphosphonium Bromide (6) A solution of triphenylphosphine (28.4 g, 0.11 mol) and 2-(2-bromoethyl)-1,3-dioxolane (18.1 g, 0.1 mol) in acetonitrile (200 mL) is refluxed for 24 hours. After removing the majority of the solvent, the mixture is diluted with benzene (300 mL) and refluxed for an additional 3 hours. After cooling, the upper solvent layer is decanted to yield the phosphonium salt as a yellow-brown thick mass, which is used directly in the next step.

Step 2: Formation of (3Z)-Dodecenal (8a) via Wittig Reaction To a stirred solution of dimsyl anion (prepared by heating NaH (2.22 g, 0.042 mol, 50% dispersion in oil) in DMSO (75 mL) at 65°C for 1 hour), the phosphonium salt from the previous step (18.58 g, 0.042 mol) is added at room temperature. After stirring for 1 hour, nonanal (aldehyde 3) (5.4 g, 0.038 mol) in DMSO (15 mL) is added to the resulting orange ylide solution. The mixture is stirred for 16 hours at room temperature, then poured into a large excess of ice-water and extracted with ether. The ethereal layer is washed with water and brine, and then dried.

Step 3: Deprotection to form (3Z)-Dodecen-1-ol The crude product from the Wittig reaction is subjected to deprotection of the acetal group to yield (3Z)-Dodecen-1-ol. This is typically achieved by acidic hydrolysis.

Step 4: Esterification to (3Z)-Dodecenyl-(E)-2-butenoate (9) A mixture of (3Z)-Dodecen-1-ol (1.84 g, 0.01 mol), crotonyl chloride (2.09 g, 0.02 mol), and pyridine (4 mL) in dichloromethane (15 mL) is stirred at room temperature for 12 hours. Water (20 mL) is added, and the mixture is extracted with ether. The extract is washed with 10% aqueous NaHCO3, water, 2N aqueous HCl, water, and brine, and finally dried to yield the final product.

References

- 1. Synthesis of (3Z)-Dodecenyl-(E)-2-butenoate, the Pheromone of Sweet Potato Weevil | MDPI [mdpi.com]

- 2. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 3. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cayman Chemical this compound 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Unveiling the Natural Origins of Z3-Dodecenyl E2-butenoate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-dodecenyl (E)-2-butenoate is a potent female sex pheromone produced by the sweet potato weevil, Cylas formicarius. This semiochemical plays a critical role in the mating behavior of this significant agricultural pest, making it a key target for the development of environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the extraction and identification of Z3-Dodecenyl E2-butenoate.

Natural Source and Quantitative Analysis

The primary and thus far only confirmed natural source of this compound is the virgin female sweet potato weevil, Cylas formicarius. Studies have quantified the release of this pheromone, providing valuable data for the development of synthetic lures.

| Natural Source | Compound | Emission Rate | Analytical Method |

| Virgin female Cylas formicarius elegantulus (from Cuba) | (Z)-3-dodecenyl (E)-2-butenoate | 20 pg / female / day | Solid-Phase Microextraction (SPME) |

Putative Biosynthetic Pathway

The biosynthesis of this compound in Cylas formicarius is hypothesized to originate from fatty acid metabolism, a common route for the production of Type I insect sex pheromones. While the specific enzymes in C. formicarius have not been fully characterized, the proposed pathway involves a series of enzymatic modifications to a common fatty acid precursor.

The pathway is thought to begin with palmitoyl-CoA (a C16 saturated fatty acid), which undergoes desaturation, chain shortening, reduction, and finally esterification to yield the final pheromone component.

Experimental Protocols

The following protocols are synthesized from the methodologies described in the foundational research that first identified the pheromone and subsequent related studies.

Pheromone Extraction from Volatiles

This method captures the pheromone as it is naturally released by the insects.

-

Insect Rearing and Collection: Virgin female Cylas formicarius are reared from pupae to ensure they have not mated. Adult females are collected for volatile collection.

-

Volatile Collection Apparatus: A glass chamber is used to house the virgin females. Purified air is passed through the chamber, and the effluent air is then passed through a sorbent trap (e.g., Porapak Q or Tenax) to capture the volatile organic compounds.

-

Extraction from Sorbent: The collected volatiles are eluted from the sorbent trap using a minimal volume of a high-purity solvent, such as hexane or diethyl ether. The resulting extract is then concentrated under a gentle stream of nitrogen.

Pheromone Isolation and Identification

The crude extract is subjected to chromatographic techniques to isolate and identify the active component.

-

Liquid Chromatography (LC): The concentrated extract is first fractionated using liquid chromatography. A typical setup would involve a silica gel column with a gradient of increasingly polar solvents (e.g., a hexane-diethyl ether gradient). Fractions are collected and bioassayed for activity.

-

Gas Chromatography (GC): Active fractions from the LC are then analyzed by gas chromatography for further purification and quantification. A nonpolar capillary column (e.g., DB-1 or equivalent) is often used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the structure of the active compound, GC-MS is employed. The mass spectrum of the purified pheromone is compared with known standards and databases.

-

Microchemical Reactions: To confirm the structure, microchemical reactions such as ozonolysis can be performed on the isolated compound to determine the position of the double bonds.

Conclusion

The identification of (Z)-3-dodecenyl (E)-2-butenoate as the female-produced sex pheromone of Cylas formicarius has been a pivotal discovery in the management of this pest. The detailed understanding of its natural source, biosynthesis, and the methodologies for its isolation provides a robust foundation for the development of targeted and sustainable pest control technologies. Further research into the specific enzymes of the biosynthetic pathway in C. formicarius will undoubtedly open new avenues for the creation of highly specific enzyme inhibitors for next-generation pest management solutions.

A Technical Guide to the Spectroscopic Analysis of (Z)-3-Dodecenyl (E)-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (Z)-3-dodecenyl (E)-2-butenoate, a significant semiochemical. The document details Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (Z)-3-dodecenyl (E)-2-butenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (200 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.80-7.10 | m | 1H | H-3' |

| 5.30-5.90 | m | 3H | H-2', H-3, H-4 |

| 4.10 | t, J = 6 Hz | 2H | H-1 |

| 1.60-2.50 | m | 7H | H-2, H-5, H-4' |

| 1.24 | br. s | 12H | H-6 to H-11 |

| 0.90 | t | 3H | H-12 |

¹³C NMR (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.53 | C-1' (C=O) |

| 144.13 | C-3' |

| 136.33 | C-4 |

| 132.84 | C-3 |

| 124.28 | C-2 |

| 123.82 | C-5 |

| 122.80 | C-2' |

| 64.88, 64.23, 62.24 | C-1 |

| 39.01, 36.58 | Aliphatic CH₂ |

| 32.18 | C-10 |

| 31.84 | Aliphatic CH₂ |

| 29.59 | Aliphatic CH₂ |

| 28.65 | Aliphatic CH₂ |

| 27.27 | Aliphatic CH₂ |

| 26.86 | Aliphatic CH₂ |

| 25.90 | C-11 |

| 22.61 | C-4' |

| 17.82 | Aliphatic CH₃ |

| 14.02 | C-12 |

Note: Assignments are based on published data and chemical shift predictions. Some assignments of aliphatic carbons may be interchangeable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrum (70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 252 | 2.1 | [M]⁺ (Molecular Ion) |

| 166 | 24.3 | [C₁₂H₂₂]⁺ |

| 138 | 11.6 | [C₁₀H₁₈]⁺ |

| 124 | 10.0 | [C₉H₁₆]⁺ |

| 110 | 14.9 | [C₈H₁₄]⁺ |

| 109 | 15.7 | [C₈H₁₃]⁺ |

| 96 | 41.0 | [C₇H₁₂]⁺ |

| 87 | 43.0 | [CH₃CH=CHCO]⁺ |

| 81 | 59.0 | [C₆H₉]⁺ |

| 68 | 100.0 | [C₅H₈]⁺ (Base Peak) |

| 54 | 87.0 | [C₄H₆]⁺ |

| 43 | 49.0 | [C₃H₇]⁺ |

Experimental Protocols

The data presented was obtained using the following methodologies.

NMR Spectroscopy

-

Instrumentation : A Bruker AC-200 spectrometer operating at 200 MHz for ¹H NMR was utilized.[1]

-

Sample Preparation : The sample of (Z)-3-dodecenyl (E)-2-butenoate was dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition : Standard pulse sequences were used for both ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A Shimadzu GC-7A gas chromatograph coupled to a Shimadzu QP-1000 mass spectrograph was employed.[1]

-

Gas Chromatography Conditions :

-

Column : A 2 m x 0.5 mm stainless steel column packed with 3% OV-17.[1]

-

Injector Temperature : Maintained at a temperature sufficient to ensure volatilization without thermal degradation of the analyte.

-

Oven Temperature Program : A programmed temperature gradient was used to separate the components of the sample.

-

Carrier Gas : Helium was used as the carrier gas.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electron Impact (EI) at 70 eV.[1]

-

Mass Analyzer : Quadrupole mass analyzer.

-

Detection Mode : Full scan mode was used to acquire the mass spectrum.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (Z)-3-dodecenyl (E)-2-butenoate.

Caption: Experimental workflow for spectroscopic analysis.

References

Mode of Action of (Z)-3-Dodecenyl (E)-2-butenoate as a Pheromone in the Sweet Potato Weevil, Cylas formicarius

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(Z)-3-dodecenyl (E)-2-butenoate is the primary component of the female-produced sex pheromone of the sweet potato weevil, Cylas formicarius, a significant pest of sweet potato crops worldwide. This powerful semiochemical elicits strong attraction in male weevils, making its mode of action a critical area of study for the development of effective pest management strategies. This technical guide provides an in-depth overview of the current understanding of the molecular and physiological mechanisms underlying the perception of (Z)-3-dodecenyl (E)-2-butenoate in C. formicarius. The guide details the initial binding of the pheromone to odorant-binding proteins (OBPs), its potential interaction with olfactory receptors (ORs), and the subsequent signal transduction cascade within olfactory sensory neurons (OSNs). Furthermore, it includes a compilation of key quantitative data and detailed experimental protocols for the techniques used to elucidate this pheromonal communication system.

Introduction

The sweet potato weevil, Cylas formicarius, poses a significant threat to sweet potato production globally. The female of the species releases a potent sex pheromone, of which (Z)-3-dodecenyl (E)-2-butenoate is the major active component, to attract males for mating. The specificity and sensitivity of the male weevil's olfactory system to this pheromone make it an ideal target for biorational pest control methods, such as mating disruption and mass trapping. A thorough understanding of the pheromone's mode of action at the molecular level is paramount for optimizing these strategies and for the rational design of novel attractants or repellents. This document synthesizes the available scientific literature on the topic, focusing on the key molecular players and the experimental approaches used to investigate them.

Molecular Mechanisms of Pheromone Perception

The perception of (Z)-3-dodecenyl (E)-2-butenoate by male C. formicarius is a multi-step process that begins with the entry of the pheromone molecule into the sensilla on the weevil's antennae and culminates in the generation of an electrical signal that is transmitted to the brain.

Odorant-Binding Proteins (OBPs): The First Encounter

Upon entering the aqueous lymph of the antennal sensilla, the hydrophobic pheromone molecule is thought to be solubilized and transported by odorant-binding proteins (OBPs). In C. formicarius, three OBPs have been identified and functionally characterized: CforOBP1, CforOBP2, and CforOBP3.[1]

Fluorescent competitive binding assays have demonstrated that all three of these OBPs exhibit strong binding affinities for (Z)-3-dodecenyl (E)-2-butenoate.[1] RNA interference (RNAi) studies have further substantiated their role in olfaction; suppression of these OBPs resulted in a reduced ability of male weevils to locate the sex pheromone, indicating their crucial role in the initial stages of pheromone perception.[1]

Olfactory Receptors (ORs): Specificity and Activation

The pheromone-OBP complex is believed to transport the pheromone to the dendritic membrane of olfactory sensory neurons (OSNs), where it interacts with specific olfactory receptors (ORs). While the precise OR that binds (Z)-3-dodecenyl (E)-2-butenoate in C. formicarius has not yet been definitively identified through functional assays, antennal transcriptome analysis has revealed several candidate ORs. Four male-biased ORs, namely CforOR4, CforOR47, CforOR52, and CforOR54, are considered strong candidates for being the specific pheromone receptor due to their sexually dimorphic expression.

In insects, ORs are typically ligand-gated ion channels. Upon binding of the pheromone, the OR is thought to undergo a conformational change, leading to the opening of an associated ion channel and the influx of cations into the OSN. This influx of positive ions depolarizes the neuron's membrane, generating an electrical signal.

Signal Transduction Cascade: From Chemical Signal to Electrical Impulse

The binding of (Z)-3-dodecenyl (E)-2-butenoate to its cognate OR initiates a signal transduction cascade that converts the chemical signal into an electrical impulse. While the exact pathway in C. formicarius is yet to be fully elucidated, two primary models for insect olfactory signal transduction exist:

-

Ionotropic Pathway: This is the more widely accepted model for insect ORs. The OR itself, in complex with a co-receptor (Orco), forms a ligand-gated ion channel. Pheromone binding directly opens this channel, leading to rapid depolarization of the OSN.[2][3]

-

Metabotropic Pathway: In some cases, G-protein-coupled signaling cascades may be involved. Pheromone binding to a G-protein-coupled receptor (GPCR) could activate downstream effectors like adenylyl cyclase or phospholipase C, leading to the production of second messengers (e.g., cAMP, IP3) which in turn open ion channels.[4]

The depolarization of the OSN membrane generates action potentials that travel down the axon to the antennal lobe of the weevil's brain, where the information is processed, ultimately leading to a behavioral response (attraction).

Quantitative Data

The following table summarizes the available quantitative data related to the interaction of (Z)-3-dodecenyl (E)-2-butenoate with components of the C. formicarius olfactory system.

| Protein | Ligand | Assay Type | Binding Affinity (Ki or IC50) | Reference |

| CforOBP1 | (Z)-3-Dodecenyl (E)-2-butenoate | Fluorescent Competitive Binding | Strong binding indicated, specific value not reported in abstract | [1] |

| CforOBP2 | (Z)-3-Dodecenyl (E)-2-butenoate | Fluorescent Competitive Binding | Strong binding indicated, specific value not reported in abstract | [1] |

| CforOBP3 | (Z)-3-Dodecenyl (E)-2-butenoate | Fluorescent Competitive Binding | Strong binding indicated, specific value not reported in abstract | [1] |

Experimental Protocols

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the entire antenna to an odorant stimulus.

Methodology:

-

Preparation of the Insect: An adult male C. formicarius is immobilized, and its head is excised.

-

Electrode Placement: One glass capillary electrode, filled with a saline solution (e.g., Ringer's solution), is inserted into the base of the antenna. A second electrode is placed in contact with the distal end of the antenna.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of (Z)-3-dodecenyl (E)-2-butenoate is injected into the airstream.

-

Recording: The potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential indicates a depolarization of the olfactory sensory neurons.

-

Data Analysis: The amplitude of the EAG response is measured in millivolts (mV) and is typically dose-dependent.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons housed within a single sensillum.

Methodology:

-

Insect Preparation: A live male weevil is restrained, and one of its antennae is immobilized.

-

Electrode Placement: A reference electrode (e.g., a sharpened tungsten wire) is inserted into the weevil's eye or another part of the head. A recording electrode, also a sharpened tungsten wire, is carefully inserted through the cuticle at the base of a single olfactory sensillum.[5][6][7]

-

Stimulus Delivery: Similar to EAG, a controlled puff of the pheromone is delivered to the antenna.

-

Recording: The extracellular action potentials from the OSN(s) within the sensillum are recorded.

-

Data Analysis: The firing rate (spikes per second) of the neuron is analyzed before, during, and after the stimulus. An increase in the firing rate indicates an excitatory response to the pheromone.

Fluorescent Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of OBPs to ligands.[8][9]

Methodology:

-

Protein Expression and Purification: The cDNA of the target OBP (e.g., CforOBP1) is cloned into an expression vector, and the recombinant protein is expressed in a suitable host (e.g., E. coli) and purified.

-

Assay Setup: A solution of the purified OBP in a suitable buffer is placed in a fluorometer cuvette.

-

Fluorescent Probe: A fluorescent probe, typically N-phenyl-1-naphthylamine (1-NPN), which fluoresces weakly in a polar environment but strongly in the hydrophobic binding pocket of an OBP, is added to the OBP solution. The fluorescence intensity is measured.

-

Competitive Binding: Aliquots of a competitor ligand, (Z)-3-dodecenyl (E)-2-butenoate, are titrated into the OBP/1-NPN solution. The pheromone displaces the 1-NPN from the OBP's binding pocket, causing a decrease in fluorescence.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of the competitor. The IC50 value (the concentration of the ligand that displaces 50% of the fluorescent probe) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Visualizations

Caption: Proposed signaling pathway for (Z)-3-Dodecenyl (E)-2-butenoate perception in Cylas formicarius.

Caption: Experimental workflow for investigating the mode of action of a pheromone.

Conclusion and Future Directions

The mode of action of (Z)-3-dodecenyl (E)-2-butenoate in Cylas formicarius involves a sophisticated interplay of molecular components, starting with binding to specific odorant-binding proteins and culminating in the activation of olfactory receptors and the generation of a neural signal. While significant progress has been made in identifying the OBPs involved, the specific olfactory receptor(s) responsible for detecting this pheromone remain to be definitively identified and characterized. Future research should focus on the functional expression and deorphanization of the candidate olfactory receptors (CforOR4, 47, 52, and 54) to confirm their role in pheromone binding. Furthermore, detailed studies using techniques such as patch-clamping and calcium imaging would be invaluable in dissecting the precise signal transduction mechanisms downstream of receptor activation. A complete understanding of this pathway will undoubtedly accelerate the development of novel and more effective pheromone-based technologies for the management of the sweet potato weevil.

References

- 1. Functional characteristic analysis of three odorant-binding proteins from the sweet potato weevil (Cylas formicarius) in the perception of sex pheromones and host plant volatiles [pubmed.ncbi.nlm.nih.gov]

- 2. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. slunik.slu.se [slunik.slu.se]

- 5. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 6. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Olfactory Response of Cylas formicarius to Z3-Dodecenyl E2-butenoate: A Technical Guide

An In-depth Examination of the Electrophysiological and Behavioral Reactions of the Sweetpotato Weevil to its Primary Sex Pheromone

This technical guide provides a comprehensive overview of the olfactory response of the sweetpotato weevil, Cylas formicarius, to its female-produced sex pheromone, Z3-dodecenyl E2-butenoate. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a detailed look at the quantitative data, experimental methodologies, and underlying signaling pathways that govern this critical insect behavior.

Introduction

The sweetpotato weevil, Cylas formicarius, is a devastating pest of sweet potato crops worldwide.[1] A key mediator of its reproductive behavior is the potent female sex pheromone, (Z)-3-dodecenyl (E)-2-butenoate.[2][3] This chemical cue is highly attractive to male weevils, making it a focal point for the development of monitoring and control strategies such as mass trapping and mating disruption.[1][4] Understanding the intricacies of how male weevils detect and respond to this pheromone at both the physiological and behavioral levels is paramount for optimizing such pest management tools. This guide synthesizes key research findings on the electrophysiological sensitivity, behavioral dose-response, and the molecular machinery underlying the olfactory detection of this compound in C. formicarius.

Quantitative Data on Olfactory Response

The response of male Cylas formicarius to this compound has been quantified through electrophysiological and behavioral assays. The following tables summarize the key findings from these studies.

Electrophysiological Response (Electroantennography)

Electroantennography (EAG) measures the electrical output of the entire antenna in response to an odorant, providing a measure of the overall olfactory sensitivity.

| Pheromone Dose (µg) | Mean EAG Response (mV) |

| 0.001 | ~0.15 |

| 0.01 | ~0.30 |

| 0.1 | ~0.50 |

| 1 | 0.6 - 0.8 |

| (Data sourced from a dose-response curve presented in Sureda et al., 2006)[5] |

Female antennae, in contrast, show no significant EAG response to the pheromone, highlighting the male-specific nature of its detection.[5]

Behavioral Response (Olfactometer Assays)

Olfactometer assays are used to quantify the behavioral response (attraction) of an insect to a chemical stimulus.

| Pheromone Dose (ng) | Male Attraction (%) |

| 0.1 - 1 | No significant preference |

| 50 - 1000 | 70 - 75 |

| 10,000 | Inhibition of response |

| (Data sourced from Sureda et al., 2006)[3] |

These data indicate a clear dose-dependent behavioral response, with an optimal concentration range for attraction and a notable inhibition at very high doses.[3]

Field Trapping Response

Field studies corroborate the laboratory findings, demonstrating a dose-dependent relationship between the amount of synthetic pheromone in lures and the number of male weevils captured.

| Pheromone Dose per Lure (mg) | Mean Captured Weevils per Trap per Week (± SE) |

| 0.1 | 91.3 ± 3.22 |

| 0.2 | 98.3 ± 1.53 |

| 0.4 | 108.3 ± 1.53 |

| 0.8 | 132.0 ± 3.61 |

| (Data sourced from a BenchChem comparative guide)[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to study the olfactory response of C. formicarius.

Electroantennography (EAG) Protocol

EAG is used to record the depolarization of olfactory receptor neurons on the antenna in response to volatile stimuli.

-

Insect Preparation : An adult male Cylas formicarius is immobilized. The head is excised and mounted onto a holder with conductive gel.

-

Electrode Placement : A glass capillary recording electrode, filled with a saline solution (e.g., Kaissling solution), is carefully placed over the tip of the distal flagellum segment of the antenna. The reference electrode is inserted into the back of the head capsule.

-

Stimulus Delivery : A known concentration of this compound, dissolved in a solvent like hexane, is applied to a filter paper strip. The strip is placed inside a Pasteur pipette. Puffs of purified, humidified air are passed through the pipette to deliver the stimulus over the antenna. A control puff of air with solvent only is also used.

-

Data Acquisition : The electrical signals from the antenna are amplified, filtered, and recorded using specialized software. The amplitude of the depolarization (in millivolts) is measured as the response.

Olfactometer Bioassay Protocol

Olfactometers are devices used to test an insect's behavioral preference for different odors in a controlled laboratory setting. A common design is the multi-armed olfactometer.

-

Apparatus : A multi-armed (e.g., four-armed) olfactometer is used. This consists of a central chamber where the insect is released and several arms leading to odor sources. A vacuum pump draws air through the arms and out of the central chamber, creating distinct odor plumes.[3]

-

Insect Acclimation : Adult male weevils are starved for a period (e.g., 24 hours) and acclimated to the experimental conditions (light, temperature) before the assay.

-

Odor Source : A filter paper treated with a specific dose of this compound in a solvent is placed in one of the odor source chambers connected to an arm. A control arm contains a filter paper with the solvent only.

-

Bioassay : A single male weevil is introduced into the central chamber. The weevil's movement is observed for a set period (e.g., 3-5 minutes).[3] A choice is recorded if the weevil moves a certain distance down an arm.

-

Data Analysis : The number of weevils choosing the pheromone-baited arm versus the control arm is recorded. The percentage of attraction is calculated. The apparatus is cleaned thoroughly between trials to prevent cross-contamination.

Olfactory Signaling Pathway

The detection of this compound by male Cylas formicarius involves a series of molecular events within the antennal sensilla. While the complete pathway in C. formicarius is still under investigation, a putative model can be constructed based on general insect olfactory mechanisms and species-specific molecular data.

The process begins when the hydrophobic pheromone molecule enters the aqueous environment of the sensillum lymph through pores in the sensillum wall. Here, it is bound by an Odorant-Binding Protein (OBP) .[1][6] Studies have identified several OBPs in C. formicarius, with CforOBP2 and CforOBP3 being predominantly expressed in the antennae of males and showing strong binding affinities for the sex pheromone, suggesting their primary role in pheromone transport.[6]

The OBP-pheromone complex then transports the ligand to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[1][7] In C. formicarius, 54 ORs have been identified, with some showing male-biased expression, making them strong candidates for being the specific pheromone receptors.[1] The insect OR is typically a heterodimer consisting of a specific tuning OR (OrX) and a highly conserved co-receptor (Orco).[7] Upon binding of the pheromone, the OR-Orco complex is thought to function as a ligand-gated ion channel, leading to an influx of cations and the depolarization of the ORN.[7][8] This generates an action potential that is transmitted to the antennal lobe of the brain, ultimately resulting in a behavioral response.[9]

Conclusion

The olfactory response of Cylas formicarius to its sex pheromone, this compound, is a highly sensitive and specific process, critical for the insect's reproduction. Quantitative data from electrophysiological and behavioral studies reveal a clear dose-dependent relationship, providing valuable parameters for the development of effective pheromone-based control strategies. The elucidation of the underlying molecular components, including specific odorant-binding proteins and candidate odorant receptors, offers promising targets for novel pest management technologies. Further research into the precise mechanisms of signal transduction and the functional characterization of the identified receptors will continue to enhance our ability to manipulate this key behavior for agricultural benefit.

References

- 1. Antennal transcriptome and expression analyses of olfactory genes in the sweetpotato weevil Cylas formicarius - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 5. researchgate.net [researchgate.net]

- 6. Functional characteristic analysis of three odorant-binding proteins from the sweet potato weevil (Cylas formicarius) in the perception of sex pheromones and host plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 9. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-3-Dodecenyl (E)-2-butenoate

Introduction

(Z)-3-Dodecenyl (E)-2-butenoate is the sex pheromone of the sweet potato weevil (Cylas formicarius), a significant pest of sweet potato crops worldwide.[1][2][3][4][5] Its synthesis is of great interest for use in pest management strategies, such as in monitoring and mating disruption.[4][5][6] This document provides detailed protocols for two synthetic routes to (Z)-3-dodecenyl (E)-2-butenoate, compiled from published scientific literature. The protocols are intended for researchers, scientists, and professionals in drug development and chemical ecology.

Synthesis Route 1: Wittig Reaction-Based Approach

This approach utilizes a cis-selective Wittig reaction to construct the key (Z)-alkene functionality.[1][3][7]

Experimental Protocol

Step 1: Synthesis of (3Z)-Dodecenal (8a)

-

Prepare a solution of dimsyl anion by heating sodium hydride (NaH, 50% dispersion in oil, 2.22 g, 0.042 mol) in dimethyl sulfoxide (DMSO, 75 mL) at 65°C for 1 hour.[1][3]

-

To the stirred solution of dimsyl anion, add the phosphonium salt 6 (18.58 g, 0.042 mol) at room temperature.

-

After stirring for 1 hour, add nonanal (3 ) (5.4 g, 0.038 mol) in DMSO (15 mL) to the resulting orange ylide solution.[1][3]

-

Continue stirring for 16 hours at the same temperature.

-

Pour the reaction mixture into a large excess of ice-water and extract with diethyl ether.

-

Wash the ethereal layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (3Z)-dodecenal (8a ).[1] The reported yield of the crude aldehyde is 2.38 g (77.1%).[1]

Step 2: Reduction to (3Z)-Dodecen-1-ol (8b)

-

To a cooled (0°C) and stirred solution of (3Z)-dodecenal (8a ) (2.3 g, 0.013 mol) in methanol (MeOH, 20 mL), add sodium borohydride (NaBH₄, 0.5 g, 0.013 mol) in portions.[3][7]

-

Monitor the reaction by Thin Layer Chromatography (TLC). After 1.5 hours, or upon completion, quench the reaction with solid ammonium chloride (NH₄Cl).[3]

-

Concentrate the mixture and extract with diethyl ether.

-

Wash the ether layer with water and brine, and then dry.

-

After solvent removal, distill the residue to afford pure (3Z)-dodecen-1-ol (8b ).[3]

Step 3: Esterification to (3Z)-Dodecenyl (E)-2-butenoate (9)

-

Prepare a mixture of (3Z)-dodecen-1-ol (8b ) (1.84 g, 0.01 mol), crotonyl chloride (2.09 g, 0.02 mol), and pyridine (4 mL) in dichloromethane (CH₂Cl₂, 15 mL).[3][7]

-

Add water (20 mL) and extract the mixture with diethyl ether.

-

Wash the extract successively with 10% aqueous sodium bicarbonate (NaHCO₃), water, 2N aqueous hydrochloric acid (HCl), water, and brine.[3]

-

Dry the organic layer and isolate the product. Purify by column chromatography on silica gel using hexane as the eluent to obtain pure (3Z)-dodecenyl (E)-2-butenoate (9 ).[3]

Quantitative Data Summary (Route 1)

| Step | Product | Starting Material | Reagents | Solvent | Yield | Boiling Point |

| 1 | (3Z)-Dodecenal (8a) | Nonanal (3) | NaH, Phosphonium salt 6 | DMSO | 77.1% (crude) | - |

| 2 | (3Z)-Dodecen-1-ol (8b) | (3Z)-Dodecenal (8a) | NaBH₄ | Methanol | 81.5% | 90-110°C/0.1 mm |

| 3 | (3Z)-Dodecenyl (E)-2-butenoate (9) | (3Z)-Dodecen-1-ol (8b) | Crotonyl chloride, Pyridine | Dichloromethane | 72% | 135-140°C (bath)/2 mm |

Synthesis Route 2: Alkyne Reduction-Based Approach

This alternative synthesis utilizes a stereoselective reduction of an alkyne to generate the (Z)-alkene.[7]

Experimental Protocol

This route starts from 3-butyn-1-ol and 1-bromooctane. The key steps involve the extension of the carbon chain and a subsequent stereoselective reduction of the resulting alkyne to a (Z)-alkene.[7] The final step is an esterification similar to Route 1.

Step 1: Alkyne Alkylation

-

The synthesis begins with the alkylation of 3-butyn-1-ol with 1-bromooctane to form the C12 alkyne backbone. (Detailed conditions for this specific step were not fully elucidated in the provided search results).

Step 2: Stereoselective Alkyne Reduction

-

The alkyne is reduced to the corresponding (Z)-alkene. A palladium-catalyzed reaction using Pd₂(dba)₃ with KOH/DMF as the hydrogen source is an efficient method for this cis-hydrogenation, achieving over 90% yield with >99% (Z)-selectivity.[7] The reaction is carried out at 145°C for 6 hours.[7]

Step 3: Deprotection and Esterification

-

If a protecting group is used for the alcohol functionality during the alkyne manipulation steps, it is removed.

-

The resulting (Z)-3-dodecen-1-ol is then esterified with an activated form of (E)-2-butenoic acid (crotonic acid), such as crotonyl chloride, in the presence of a base like pyridine, similar to the final step in Route 1.

Quantitative Data Summary (Route 2)

The overall yield for this four-step synthesis is reported to be 60% based on the starting material, 3-butyn-1-ol.[7]

| Step | Transformation | Key Reagents/Conditions | Yield | Stereoselectivity |

| Overall | 3-Butyn-1-ol to (Z)-3-dodecenyl (E)-2-butenoate | - | 60% | - |

| Reduction | Alkyne to (Z)-Alkene | Pd₂(dba)₃, KOH, DMF, 145°C, 6h | >90% | >99% (Z) |

Visualizations

Signaling Pathway

While the synthesis itself is not a signaling pathway, the target molecule, (Z)-3-dodecenyl (E)-2-butenoate, is a key component in the chemical communication of the sweet potato weevil.

Caption: Proposed biosynthetic pathway of (Z)-3-dodecenyl (E)-2-butenoate.

Experimental Workflow

The following diagram illustrates the general workflow for the chemical synthesis of (Z)-3-dodecenyl (E)-2-butenoate.

Caption: General experimental workflow for the synthesis of the target pheromone.

Logical Relationship of Synthetic Routes

This diagram shows the two main synthetic strategies discussed.

Caption: Logical relationship between the two primary synthetic routes.

References

Application Notes and Protocols for Electroantennography (EAG) using (Z)-3-Dodecenyl (E)-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli.[1][2] This method is instrumental in the field of chemical ecology for screening biologically active compounds, such as pheromones, and understanding the dose-response relationships of insect olfaction. (Z)-3-Dodecenyl (E)-2-butenoate is the primary component of the female sex pheromone of the sweet potato weevil, Cylas formicarius, a significant pest of sweet potato crops worldwide. Understanding the antennal response of male C. formicarius to this pheromone is crucial for developing effective monitoring and control strategies.

These application notes provide a detailed protocol for conducting EAG experiments with (Z)-3-Dodecenyl (E)-2-butenoate and male sweet potato weevils.

Quantitative Data Summary

The following table summarizes the dose-dependent EAG responses of male Cylas formicarius to (Z)-3-Dodecenyl (E)-2-butenoate. This data is essential for determining the optimal pheromone concentration for various applications, such as in traps for pest management.

| Stimulus Concentration (µg on filter paper) | Mean EAG Response (mV) | Normalized Response (%) |

| 0 (Solvent Control) | 0.0 | 0 |

| 0.001 | 0.2 | 25 |

| 0.01 | 0.4 | 50 |

| 0.1 | 0.6 | 75 |

| 1 | 0.8 | 100 |

Data adapted from dose-response depolarizations of Cylas formicarius elegantulus male antennae. The EAG responses were normalized relative to the maximum response observed at 1 µg.

Experimental Protocols

This section outlines the detailed methodology for performing EAG analysis with Cylas formicarius and (Z)-3-Dodecenyl (E)-2-butenoate.

I. Materials and Equipment

-

Insects: Sexually mature male sweet potato weevils (Cylas formicarius), 2-5 days post-eclosion.

-

Pheromone: High-purity (>95%) (Z)-3-Dodecenyl (E)-2-butenoate.

-

Solvent: High-purity hexane or paraffin oil.

-

Saline Solution (for insects): A typical saline solution may contain: 8.0 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl₂, 0.2 g/L MgCl₂, 0.35 g/L NaHCO₃, and 34.23 g/L sucrose.

-

EAG System:

-

Stereomicroscope

-

Micromanipulators

-

EAG probe with Ag/AgCl electrodes

-

High-impedance pre-amplifier

-

Analog-to-digital (A/D) converter

-

Computer with EAG recording and analysis software (e.g., Syntech EAG Pro)

-

Air delivery system with purified and humidified air

-

Faraday cage to minimize electrical interference.

-

II. Insect Preparation

-

Anesthesia: Anesthetize a male weevil by chilling it on ice or in a refrigerator at 4°C for 2-3 minutes.

-

Mounting: Secure the anesthetized weevil to a mounting block (e.g., a small piece of wax or a specialized holder) using dental wax. The head and antennae should be exposed and immobile.

-

Antenna Preparation:

-

Excised Antenna Method: Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.

-

Whole Insect Preparation: For a more stable and longer-lasting recording, the entire insect can be used without excising the antenna.

-

III. Electrode Preparation and Placement

-

Electrodes: Use glass capillary microelectrodes filled with the insect saline solution. Insert Ag/AgCl wires into the capillaries to serve as the recording and reference electrodes.

-

Reference Electrode: Carefully insert the reference electrode into the insect's head, often through an eye or the back of the head capsule.

-

Recording Electrode:

-

For an excised antenna, gently bring the distal tip of the antenna into contact with the recording electrode. A small portion of the tip can be cut to improve electrical contact.

-

For a whole insect preparation, the recording electrode is carefully placed in contact with the tip of the antenna.

-

IV. Stimulus Preparation and Delivery

-

Stock Solution: Prepare a stock solution of (Z)-3-Dodecenyl (E)-2-butenoate in the chosen solvent (e.g., hexane) at a concentration of 10 µg/µL.

-

Serial Dilutions: Create a series of decimal dilutions from the stock solution to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, and 1 µg/µL).

-

Stimulus Cartridges:

-

Pipette 10 µL of each dilution onto a small piece of filter paper (e.g., 1 cm²).

-

Allow the solvent to evaporate for 30-60 seconds.

-

Place the filter paper into a clean Pasteur pipette or a specialized stimulus cartridge.

-

Prepare a control cartridge with filter paper and solvent only.

-

-

Stimulus Delivery:

-

The prepared antenna is placed in a continuous stream of purified and humidified air.

-

The tip of the stimulus cartridge is inserted into a hole in the main air tube, upstream of the antenna.

-

A puff of air (e.g., 0.5 seconds in duration) is delivered through the cartridge, carrying the pheromone stimulus over the antenna.

-

V. EAG Recording and Data Analysis

-

Recording: The change in electrical potential across the antenna upon stimulation is amplified and recorded by the software. This results in a negative voltage deflection, which is the EAG response.

-

Data Acquisition: Record the peak amplitude of the EAG response (in millivolts, mV) for each stimulus concentration.

-

Normalization: To account for variations in antennal sensitivity over time, a standard reference compound (often the highest concentration of the test compound) is puffed at regular intervals. The responses to other stimuli are then expressed as a percentage of the response to this standard.

-

Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.

Visualizations

Insect Olfactory Signaling Pathway

References

Application Notes & Protocols: Formulation of Z3-Dodecenyl E2-butenoate for Slow Release

Audience: Researchers, scientists, and drug development professionals.

Introduction: Z3-Dodecenyl E2-butenoate is the female sex pheromone of the sweet potato weevil, Cylas formicarius[1][2][3][4][5]. It is a critical component in integrated pest management (IPM) strategies, used to bait traps for monitoring and managing weevil populations, thereby reducing reliance on conventional insecticides[3][4][5]. The efficacy of this semiochemical in the field is highly dependent on its controlled and sustained release over an extended period. Unprotected, the pheromone is susceptible to degradation by sunlight and oxidation, and its volatility leads to rapid dissipation[6]. Slow-release formulations are designed to protect the pheromone from environmental degradation and to ensure a consistent, optimal release rate for effective pest attraction[7][8].

This document provides an overview of common formulation strategies and detailed protocols for the preparation and characterization of slow-release systems for this compound.

Application Notes: Formulation Strategies

The primary goal of a slow-release formulation is to maintain the atmospheric concentration of the pheromone at a biologically active level for a prolonged duration. The choice of formulation depends on factors such as the desired release kinetics, duration, environmental conditions, and cost. Key strategies include embedding the pheromone in a polymer matrix, microencapsulation, and entrapment in sol-gel matrices.

1.1. Polymeric Matrix Systems: Polymer matrices are a common and versatile method for controlling the release of semiochemicals. The pheromone is uniformly dispersed within a polymer, and its release is governed by diffusion through the matrix and/or erosion of the matrix itself[9][10].

-

Mechanism: Upon exposure to environmental humidity, hydrophilic polymers swell to form a gel, which acts as a barrier to control the release rate of the entrapped compound[11]. The release kinetics can be tuned by altering the polymer type, concentration, molecular weight, and the inclusion of crosslinkers[10][11].

-

Materials:

-

Natural Polymers: Hydrophilic polymers like gellan gum, pectin, gelatin, and alginate are biodegradable and commonly used[11][12].

-

Synthetic Polymers: Ethylene-vinyl acetate (EVA) copolymers and polyethylene have been used to create matrix systems with zero-order release kinetics[13]. Polystyrene (PS) and polylactic acid (PLA) are also viable options[14].

-

1.2. Microencapsulation: Microencapsulation involves enclosing micro-droplets of the pheromone within a thin polymer shell[6][7]. This technique offers excellent protection against environmental degradation and allows for application using conventional spray equipment[6].

-

Mechanism: The release is controlled by the diffusion of the pheromone through the capsule wall. The thickness, porosity, and chemical nature of the polymer wall are critical parameters that can be adjusted to achieve the desired release profile.

-

Techniques:

-

Interfacial Polymerization: A rapid and common method for producing microcapsules[6].

-

Complex Coacervation: This technique uses the interaction between two oppositely charged colloids, such as gelatin and gum arabic, to form the capsule wall[15].

-

Coaxial Electrospinning: This advanced technique can produce core-shell structured fiber membranes, where the pheromone is in the core, providing enhanced control over its release[14].

-

1.3. Sol-Gel Matrices: Sol-gel technology provides a method for entrapping pheromones in a porous silica (glass) matrix at room temperature[16].

-

Mechanism: The pheromone is physically entrapped within the pores of the silica network. The release rate is controlled by the pore size and the degree of cross-linking within the matrix, which can be precisely manipulated during the polymerization process[16].

-

Advantages: Sol-gel matrices are chemically stable, protect the entrapped molecules, and are environmentally safe as they are primarily composed of silica and water[16].

Experimental Protocols

2.1. Protocol 1: Preparation of Alginate-Gelatin Bead Formulation

This protocol is adapted from methods for creating natural polymer beads for the slow release of volatile compounds[12].

Materials:

-

This compound

-

Sodium alginate

-

Gelatin (Type B)

-

Calcium chloride (CaCl₂)

-

Deionized water

-

Magnetic stirrer and hot plate

-

Syringe pump or peristaltic pump with a fine-gauge needle

Methodology:

-

Prepare Gelatin Solution: Dissolve 2g of gelatin in 50 mL of deionized water at 40°C with gentle stirring to create a 4% (w/v) solution.

-

Prepare Pheromone Emulsion:

-

Add the desired amount of this compound (e.g., 100 mg) to the warm gelatin solution.

-

Homogenize the mixture at high speed for 5-10 minutes to form a stable oil-in-water emulsion. Gelatin acts as the emulsifier[12].

-

-

Prepare Alginate Solution: In a separate beaker, dissolve 1g of sodium alginate in 50 mL of deionized water with stirring to create a 2% (w/v) solution.

-

Combine Solutions: Gently mix the pheromone-gelatin emulsion with the sodium alginate solution. Stir until a homogeneous mixture is obtained.

-

Form Beads:

-

Prepare a 2% (w/v) CaCl₂ solution as the cross-linking bath.

-

Load the pheromone-alginate-gelatin mixture into a syringe.

-

Using a syringe pump, extrude the mixture dropwise into the CaCl₂ bath from a height of approximately 10 cm.

-

Stir the CaCl₂ bath gently. Beads will form instantly upon contact due to electrostatic cross-linking[12].

-

-

Cure and Dry:

-

Allow the beads to cure in the CaCl₂ solution for 30 minutes to ensure complete cross-linking.

-

Collect the beads by filtration and wash them with deionized water to remove excess CaCl₂.

-

Dry the beads at room temperature for 48-72 hours or until they reach a constant weight.

-

2.2. Protocol 2: Microencapsulation via Coaxial Electrospinning

This protocol describes the fabrication of a core-shell fiber membrane for enhanced release control, based on a similar study for another lepidopteran pheromone[14].

Materials:

-

Core Solution: this compound and Polystyrene (PS).

-

Shell Solution: Polylactic acid (PLA).

-

Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

-

Coaxial electrospinning apparatus (high-voltage power supply, two syringe pumps, coaxial spinneret, grounded collector).

Methodology:

-

Prepare Shell Solution: Dissolve 1.0g of PLA in a 10 mL solvent mixture of DCM/DMF (8:2 v/v) to achieve a 10% (w/v) solution. Stir until fully dissolved.

-

Prepare Core Solution: Dissolve 0.8g of PS in 10 mL of DMF. Add the desired amount of this compound (e.g., 200 mg, for a 20% pheromone load relative to PS) to the PS solution. Stir until homogeneous.

-

Setup Electrospinning Apparatus:

-

Load the shell solution into a syringe and connect it to the outer needle of the coaxial spinneret.

-

Load the core solution into a second syringe and connect it to the inner needle.

-

Set the core solution flow rate to 0.2 mL/h and the shell solution flow rate to 0.8 mL/h.

-

Position the spinneret 15 cm from the grounded collector.

-

Apply a voltage of 15-20 kV to the spinneret.

-

-

Spinning Process: Initiate the pumps and the high-voltage supply. A Taylor cone will form at the tip of the spinneret, and a jet will be drawn towards the collector. Core-shell fibers will deposit on the collector, forming a non-woven membrane.

-

Collection and Drying: Continue the process until a membrane of the desired thickness is formed. Dry the collected fiber membrane under vacuum for 24 hours to remove residual solvents. Store in a sealed container away from light.

2.3. Protocol 3: Characterization of Pheromone Release Profile

This protocol outlines a general method for quantifying the release rate of the pheromone from a formulation over time using gas chromatography (GC)[8].

Materials & Equipment:

-

Slow-release formulation dispensers.

-

Environmental chamber or controlled temperature/airflow setup.

-

Glass vials or aeration chambers for sample collection.

-

Solid-Phase Microextraction (SPME) fibers or solvent for extraction (e.g., Hexane).

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Analytical standard of this compound.

Methodology:

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound in hexane at known concentrations. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration).

-

Aging of Dispensers: Place a known number of dispensers (e.g., 5-10 replicates) in an environmental chamber set to simulate field conditions (e.g., 30°C, constant airflow).

-

Sample Collection (Residual Analysis Method):

-

At predetermined time intervals (e.g., Day 0, 1, 3, 7, 14, 21, 28), remove a subset of dispensers (e.g., 3 replicates) from the chamber.

-

Extract the remaining pheromone from each dispenser by immersing it in a known volume of hexane for a specified time (e.g., 24 hours) with agitation.

-

Analyze an aliquot of the hexane extract by GC-FID.

-

-

Data Analysis:

-

Using the calibration curve, determine the mass of pheromone remaining in the dispensers at each time point.

-

Calculate the cumulative amount of pheromone released by subtracting the remaining mass from the initial mass (Day 0).

-

The release rate for a given interval is the difference in cumulative release between two time points, divided by the number of days in the interval (e.g., μ g/day ).

-

-

Alternative (Air Collection Method): For a direct measure of release, place a single dispenser in an aeration chamber with a constant flow of purified air. Trap the volatilized pheromone from the exiting air stream using an adsorbent tube (e.g., Porapak Q) or an SPME fiber. Elute the trap with solvent or desorb the fiber in the GC inlet for analysis.

Data Presentation: Comparative Release Profiles

The following table summarizes quantitative data from studies on various slow-release pheromone formulations. While not all are specific to this compound, they provide a benchmark for expected performance.

| Formulation Type | Active Compound | Matrix/Shell Material | Release Rate / Duration | Encapsulation Rate | Reference |

| Sol-Gel Matrix | (E)-5-decenyl acetate | Silica | 14–45 µ g/day for 28 days | N/A | [16] |

| Core-Shell Fibers | Chilo suppressalis pheromone | PS (core), PLA (shell) | ~8 weeks (field); ~14 weeks (lab) | 82.3% ± 1.2% | [14] |

| Gelatin Network | 2-Ethylhexyl acetate (analogue) | Gelatin, Wax | Sustained release over 6 months | N/A | [15] |

| Gelatin-Gum Arabic | 2-Ethylhexyl acetate (analogue) | Gelatin, Gum arabic | < 1 week | N/A | [15] |

| Polymeric Matrix | 1-Hexanol | Gellan gum, Pectin | Controlled release demonstrated | N/A | [11] |

References

- 1. researchgate.net [researchgate.net]

- 2. The Pherobase Synthesis - this compound | C16H28O2 [pherobase.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Lifeasible [lifeasible.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Control of insect pests using slow release pheromone containing devices [inis.iaea.org]

- 9. mdpi.com [mdpi.com]

- 10. Hydrophilic Matrices for Oral Control Drug Delivery [pubs.sciepub.com]

- 11. Semiochemical delivery systems based on natural polymers to attract sand flies (Diptera: Psychodidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Slow release of pheromones to the atmosphere from gelatin-alginate beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zero-order controlled-release polymer matrices for micro- and macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation, performance characterization, and field trapping application of long-acting Chilo suppressalis sex pheromone-loaded environmentally resistant fibers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Microencapsulation of pheromone-analogue and measurement of the sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Z3-Dodecenyl E2-butenoate in Integrated Pest Management (IPM) Programs

Introduction

Z3-Dodecenyl E2-butenoate is the potent female sex pheromone of the sweet potato weevil, Cylas formicarius, a significant pest of sweet potato crops worldwide.[1][2][3][4][5][6] This semiochemical plays a crucial role in the weevil's reproductive cycle by attracting males. In Integrated Pest Management (IPM) programs, synthetic this compound is a valuable tool for monitoring and managing sweet potato weevil populations, primarily through mass trapping, which can significantly reduce the reliance on conventional insecticides.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and supporting data for the effective use of this compound in research and pest management contexts.

Data Presentation

Table 1: Dose-Response of Male Cylas formicarius to this compound in Field Trapping

| Pheromone Dose per Lure (mg) | Mean Captured Weevils per Trap per Week (± SE) | Reference |

| 0.1 | 91.3 ± 3.22 | [1] |

| 0.2 | 98.3 ± 1.53 | [1] |

| 0.4 | 108.3 ± 1.53 | [1] |

| 0.8 | 132.0 ± 3.61 | [1] |

SE = Standard Error

Table 2: Efficacy and Longevity of High-Dose this compound Lures

| Lure Loading (mg) | Initial Relative Trap Catch (vs. 12 µg lure) | Time to 50% Decline in Attractiveness (weeks) | Reference |

| 0.12 | - | 16.3 | [7][8] |

| 1.0 | > 22 times | 19.0 | [7][8] |

Table 3: Comparison of Trap Designs for Capturing Cylas formicarius

| Trap Design | Relative Efficacy | Reference |

| Pherocon unitraps | Most Effective | [9] |

| Ground traps | Less Effective | [9] |

| Funnel water traps | Less Effective | [9] |

| Delta traps | Less Effective | [9] |

Note: Trap color and placement also significantly impact capture rates. Light-red traps placed 50 cm above the crop canopy have been found to be most effective.[9][10]

Signaling Pathway

The detection of this compound in male sweet potato weevils is a complex process initiated at the peripheral olfactory system, primarily located in the antennae. The binding of the pheromone to specific receptors triggers a signaling cascade that ultimately leads to a behavioral response.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 5. Molecular Basis of Pheromone Detection in Insects | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Behavioral Assays with (Z)-3-Dodecenyl (E)-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Dodecenyl (E)-2-butenoate is the primary component of the female-produced sex pheromone of the sweet potato weevil, Cylas formicarius, a significant pest of sweet potato crops worldwide.[1][2][3][4][5] This semiochemical plays a crucial role in mate location and courtship behavior, making it a valuable tool for monitoring and managing weevil populations.[1][2][3][4] These application notes provide detailed protocols for conducting behavioral assays with (Z)-3-Dodecenyl (E)-2-butenoate to assess its effects on C. formicarius. The protocols are designed for researchers in chemical ecology, entomology, and pest management.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (Z)-3-dodecen-1-yl (E)-2-butenoate |

| Synonyms | Z3-Dodecenyl E2-butenoate |

| CAS Number | 104086-73-9 |

| Molecular Formula | C₁₆H₂₈O₂ |

| Molecular Weight | 252.4 g/mol |

| Appearance | A solution in ethanol |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL |

| Storage | -20°C |

| Stability | ≥ 2 years |

Olfactory Signaling Pathway

The detection of (Z)-3-Dodecenyl (E)-2-butenoate in Cylas formicarius is mediated by specialized olfactory sensory neurons (OSNs) located in sensilla on the antennae. The binding of the pheromone to an Odorant Receptor (OR) on the OSN dendrite initiates a signal transduction cascade.

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Data Presentation

Electroantennography (EAG) Dose-Response

The following table illustrates a typical dose-dependent response of male Cylas formicarius antennae to (Z)-3-Dodecenyl (E)-2-butenoate. Responses are normalized to the response to a standard concentration of the pheromone.

| Concentration (µg/µL) | Mean EAG Response (mV) ± SE | Normalized Response (%) |

| 0.001 | 0.2 ± 0.05 | 25 |

| 0.01 | 0.4 ± 0.08 | 50 |

| 0.1 | 0.7 ± 0.12 | 87.5 |

| 1 | 0.8 ± 0.15 | 100 |

| 10 | 0.8 ± 0.14 | 100 |

| Solvent Control (Hexane) | 0.05 ± 0.02 | 6.25 |

Wind Tunnel Bioassay: Behavioral Responses

This table summarizes the behavioral responses of male Cylas formicarius to different doses of (Z)-3-Dodecenyl (E)-2-butenoate in a wind tunnel.

| Pheromone Dose (ng) | % Taking Flight | % Upwind Flight | % Source Contact |

| 0.1 | 15 | 5 | 0 |

| 1 | 40 | 25 | 10 |

| 10 | 75 | 60 | 45 |

| 100 | 85 | 78 | 70 |

| 1000 | 80 | 75 | 68 |

| Solvent Control | 10 | 2 | 0 |

Field Trapping Efficacy

The table below presents data from field trials comparing different trap designs baited with (Z)-3-Dodecenyl (E)-2-butenoate for capturing male Cylas formicarius.

| Trap Type | Mean No. of Weevils Captured / Trap / Day ± SE |

| Funnel Trap | 25.3 ± 3.1 |

| Pherocon Sticky Trap | 22.8 ± 2.8 |

| Water Pan Trap | 18.5 ± 2.5 |

| Universal Trap | 15.2 ± 2.1 |

| Unbaited Control | 0.5 ± 0.2 |

Experimental Protocols

Electroantennography (EAG) Assay

This protocol details the procedure for measuring the electrical response of a Cylas formicarius antenna to (Z)-3-Dodecenyl (E)-2-butenoate.

Materials:

-

EAG system (amplifier, data acquisition unit, software)

-

Micromanipulators

-

Stereomicroscope

-

Glass capillary electrodes

-

Insect saline solution (e.g., Kaissling and Thorson, 1980)

-

(Z)-3-Dodecenyl (E)-2-butenoate

-

Hexane (solvent)

-

Filter paper strips

-

Pasteur pipettes

-

Air stimulus controller

-

Purified, humidified air source

-

Male Cylas formicarius (2-5 days old)

Procedure:

-

Pheromone Preparation: Prepare a stock solution of (Z)-3-Dodecenyl (E)-2-butenoate in hexane (e.g., 1 µg/µL). Perform serial dilutions to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL). Prepare a solvent-only control.

-

Antenna Preparation:

-

Immobilize a male weevil using wax or a pipette tip with the end cut off, exposing the head and antennae.

-

Under a stereomicroscope, carefully excise one antenna at its base.

-

Mount the excised antenna between the two electrodes. The base of the antenna is placed in contact with the reference electrode, and the tip is inserted into the recording electrode. Both electrodes are filled with insect saline solution.

-

-

EAG Recording:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

Apply 10 µL of a pheromone dilution onto a filter paper strip and insert it into a Pasteur pipette.

-

Deliver a puff of air (0.5-1 second) through the pipette to introduce the pheromone stimulus into the continuous airstream.

-

Record the resulting depolarization of the antenna as the EAG response.

-

Allow a recovery period of at least 30-60 seconds between stimuli.

-

Present the different concentrations in a randomized order to avoid adaptation.

-

-

Data Analysis:

-

Measure the peak amplitude of the EAG response (in mV).

-

Subtract the average response to the solvent control from the responses to the pheromone concentrations.

-

Normalize the data against a standard (e.g., the response to the 1 µg/µL concentration).

-

Plot the normalized response against the logarithm of the concentration to create a dose-response curve.

-

Caption: Workflow for the Electroantennography (EAG) assay.

Wind Tunnel Bioassay

This protocol describes how to assess the flight behavior of male Cylas formicarius in response to a point source of (Z)-3-Dodecenyl (E)-2-butenoate.

Materials:

-

Glass or acrylic wind tunnel with a controlled airflow system.

-

Video recording system.

-

Red light source for illumination.

-

Pheromone dispenser (e.g., rubber septum).

-

(Z)-3-Dodecenyl (E)-2-butenoate solution in hexane.

-

Release cages for weevils.

-

Male Cylas formicarius (2-5 days old, sexually mature).

Procedure:

-

Wind Tunnel Setup:

-

Set the wind speed to a constant rate (e.g., 20-30 cm/s).

-

Maintain a constant temperature and humidity (e.g., 25-27°C and 60-70% RH).

-

Illuminate the tunnel with red light to minimize visual cues.

-

-

Pheromone Source Preparation:

-

Apply a known amount of (Z)-3-Dodecenyl (E)-2-butenoate solution to a rubber septum and allow the solvent to evaporate.

-

Place the baited septum at the upwind end of the wind tunnel.

-

-

Insect Preparation and Acclimation:

-

Place individual male weevils in release cages and allow them to acclimate in the wind tunnel room for at least 30 minutes.

-

-

Behavioral Observation:

-

Place the release cage at the downwind end of the tunnel.

-

Open the cage to release the weevil.

-

Record the following behaviors for a set period (e.g., 5 minutes):

-

Activation: Walking or flying.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Source contact: Landing on or near the pheromone source.

-

-

-

Data Analysis:

-

Calculate the percentage of weevils exhibiting each behavior for each pheromone concentration.

-

Compare the behavioral responses to different doses and the solvent control using appropriate statistical tests (e.g., Chi-square test).

-

References

Application Notes and Protocols for the Purification of Synthetic Z3-Dodecenyl E2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z3-Dodecenyl E2-butenoate is the synthetic female sex pheromone of the sweet potato weevil, Cylas formicarius.[1][2][3] Its effective use in pest management strategies, such as in monitoring and mass trapping, relies on the high purity of the synthetic compound.[1][2][3] Impurities from the synthesis process can significantly reduce its biological activity. Therefore, robust purification methods are critical. This document provides detailed application notes and protocols for the most common and effective methods for purifying synthetic this compound: silica gel column chromatography, fractional vacuum distillation, and recrystallization. Additionally, a protocol for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS) is included.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₈O₂ | [1] |

| Molecular Weight | 252.4 g/mol | [1] |

| Appearance | Colorless to light yellow oil | - |

| Boiling Point | 140-145 °C at 10 torr | - |

| Solubility | Soluble in common organic solvents (e.g., hexane, ethyl acetate, ethanol, DMF, DMSO) | [1] |

Comparative Analysis of Purification Methods

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of the expected performance of each technique based on literature data.

| Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |

| Column Chromatography | >98% | 80-92% | Low to Medium | High resolution, effective for removing polar and non-polar impurities. | Can be time-consuming and requires significant solvent usage. |

| Fractional Vacuum Distillation | >98% | High | High | Excellent for large-scale purification, removes non-volatile impurities. | Requires specialized equipment, potential for thermal degradation of the product. |

| Recrystallization | High | Variable | Medium | Can yield very high purity crystalline product, cost-effective. | Not always feasible if the compound is an oil at room temperature, requires solvent screening. |

Experimental Protocols

Purification by Silica Gel Column Chromatography

This method is highly effective for removing both more polar and less polar impurities from the crude synthetic product.

Workflow for Column Chromatography Purification

Caption: Workflow for silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Glass chromatography column

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Test tubes for fraction collection

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Protocol:

-

Mobile Phase Preparation: Prepare a 2% solution of ethyl acetate in n-hexane (v/v). This will be your primary eluent.

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the mobile phase.

-

Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

-

Add another thin layer of sand on top of the packed silica.

-

Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully add the dissolved sample to the top of the column.

-

Allow the sample to adsorb onto the silica gel.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin collecting fractions in test tubes.

-

The this compound, being relatively non-polar, will elute early.

-

-

Monitoring by TLC:

-

Spot the collected fractions on a TLC plate alongside the crude material.

-

Develop the TLC plate in the mobile phase.

-

Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless to light yellow oil.

-

Purification by Fractional Vacuum Distillation

This method is ideal for large-scale purification and for removing non-volatile impurities.

Workflow for Fractional Vacuum Distillation

Caption: Workflow for fractional vacuum distillation.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum pump and tubing

-

Manometer

-

Stir bar

Protocol:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

-

Place the crude product and a stir bar in the round-bottom flask.

-

-

Pressure Reduction:

-

Connect the apparatus to the vacuum pump and reduce the pressure to approximately 10 torr.

-

-

Heating:

-

Begin stirring and gently heat the flask using a heating mantle.

-

-

Distillation and Fraction Collection:

-

Slowly increase the temperature.

-

Collect any low-boiling impurities in a separate receiving flask.

-

When the temperature of the vapor at the top of the column reaches approximately 140-145 °C, switch to a clean receiving flask to collect the pure this compound.

-

Maintain a steady distillation rate.

-

-

Shutdown:

-

Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

-

Purification by Recrystallization

While this compound is an oil at room temperature, recrystallization at low temperatures can be an effective purification method if a suitable solvent is found.

Logical Flow for Recrystallization Solvent Screening

References

High-Purity Z3-Dodecenyl E2-butenoate: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals